![molecular formula C17H18N2O3 B2885315 1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097939-40-5](/img/structure/B2885315.png)
1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It has been identified as a valuable scaffold in the treatment of epilepsy .
Synthesis Analysis
The synthesis of 1,3-disubstituted pyrrolidine-2,5-diones, which includes the compound , can be achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines . This process is carried out at 180 °C for 1.5 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the synthesis involves a cyclocondensation reaction of dicarboxylic acids with properly substituted aminopropyl-arylpiperazines .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is widely utilized in drug discovery due to its versatility and the presence of nitrogen heterocycles, which are common in bioactive compounds. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, potentially leading to novel biologically active compounds .
Anticonvulsant Activity
Substituents on the pyrrolidine-2,5-dione ring, such as the non-aromatic sec-butyl group, have been shown to positively affect anticonvulsant activity. This suggests that the compound could be explored for potential antiepileptic drugs .
Anticancer Research
The phenylpropenoyl moiety, similar to the one present in the compound, has been associated with antitumor activity. Research into analogs of this compound could yield new insights into the development of anticancer agents .
Enantioselective Binding Studies
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers of this compound could bind differently to enantioselective proteins. This property is crucial for understanding the biological profile of drug candidates and can guide the design of new compounds with varied biological activities .
Structure-Activity Relationship (SAR) Analysis
The compound’s structure allows for the investigation of steric factors on biological activity. By studying the SAR, researchers can determine how different substituents and their spatial orientation affect the compound’s potency and efficacy .
ADME/Tox Profiling
The introduction of heteroatomic fragments, such as those in this compound, is essential for modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates. This compound could serve as a model for studying these properties in new drug designs .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activity and potential therapeutic applications. Given its anticonvulsant activity , it could be further investigated for its potential in the treatment of neurological disorders such as epilepsy.
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anticonvulsant properties , suggesting that their targets may be neuronal voltage-sensitive sodium and L-type calcium channels .
Mode of Action
It’s likely that it interacts with its targets (potentially neuronal voltage-sensitive sodium and l-type calcium channels) to modulate their function . This could involve altering the channels’ opening and closing mechanisms, thereby affecting the flow of ions across the neuron’s membrane and influencing neuronal excitability.
Biochemical Pathways
Given its potential anticonvulsant activity , it might influence pathways related to neuronal signaling and excitability. Changes in these pathways could lead to downstream effects on neuronal communication and overall brain function.
Pharmacokinetics
The pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, and increased three-dimensional coverage due to the non-planarity of the ring . These features could potentially influence the compound’s bioavailability.
Result of Action
Based on its potential anticonvulsant activity , it might help to reduce neuronal excitability and prevent abnormal electrical activity in the brain, thereby potentially reducing the occurrence of seizures.
Eigenschaften
IUPAC Name |
1-[[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-16(21)8-9-17(19)22/h1-7,14H,8-12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLJIHJHYZWMT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

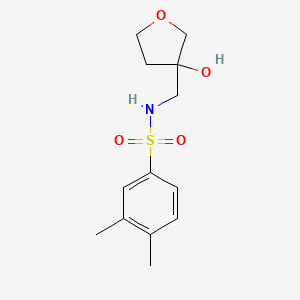
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)
![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)
![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2885237.png)

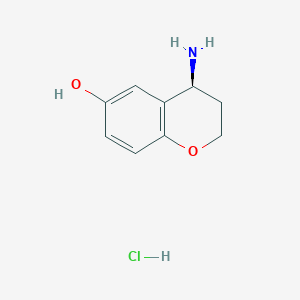
![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)
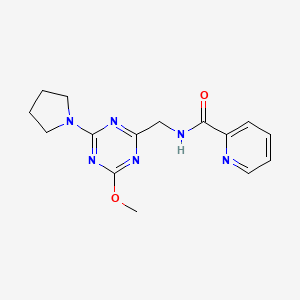
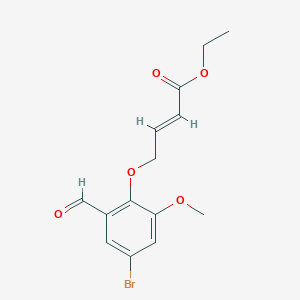
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)
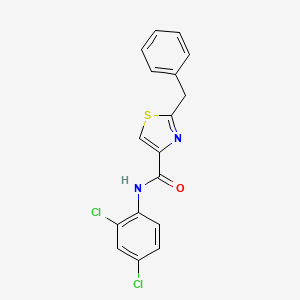
![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)